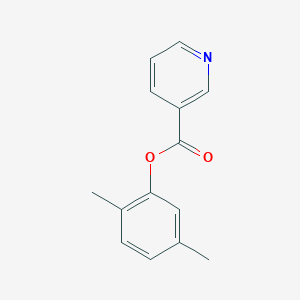

2,5-Dimethylphenyl nicotinate

Description

2,5-Dimethylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2,5-dimethylphenoxy group. Nicotinate derivatives are widely explored for their roles in heterocyclic chemistry, enzyme inhibition, and metabolic pathways . The 2,5-dimethylphenyl substituent may influence lipophilicity and electronic properties, affecting reactivity and interactions with biological targets.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-10-5-6-11(2)13(8-10)17-14(16)12-4-3-7-15-9-12/h3-9H,1-2H3 |

InChI Key |

DMVKZPMCAWYDIW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2 |

solubility |

16.9 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Esters vs. Amides

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide

- Structure : Contains a carboxamide group instead of an ester.

- Activity : Exhibits potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of ~10 µM .

- Mechanism : The electron-withdrawing nature of the amide group and the 2,5-dimethylphenyl substituent enhance binding to photosystem II (PSII).

2,5-Dimethylphenyl Nicotinate

- Structure : Ester linkage with nicotinic acid.

- Inference : Likely lower PET-inhibiting activity compared to the carboxamide due to reduced electron-withdrawing effects of the ester group.

Substituent Position Effects

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide

- Activity : IC50 ~10 µM (comparable to the 2,5-dimethylphenyl analog) .

- Key Difference : The 3,5-dimethyl substitution pattern increases steric hindrance but maintains high lipophilicity, balancing activity.

6-(2,5-Dimethylphenyl)Nicotinic Acid

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Photosynthesis Inhibition : Carboxamide derivatives with 2,5-dimethylphenyl groups are potent PET inhibitors, likely targeting the QB-binding site in PSII .

- Metabolic Pathways: Nicotinate analogs with methyl or halogen substituents are resistant to degradation in A. caulinodans, highlighting the importance of substituent compatibility in catabolic enzymes .

- Synthetic Utility: (Vinylimino)phosphoranes, used in pyridine synthesis, demonstrate the versatility of nicotinate derivatives in constructing complex heterocycles .

Q & A

Basic: What are the key considerations for synthesizing 2,5-Dimethylphenyl nicotinate?

Answer:

Synthesis typically involves esterification between nicotinic acid and 2,5-dimethylphenol under acidic or catalytic conditions. Key steps include:

- Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of nicotinic acid .

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the ester product from unreacted starting materials.

- Characterization: Confirm structure via -NMR (e.g., aromatic proton splitting patterns) and FT-IR (ester C=O stretch ~1740 cm) .

Basic: How should researchers handle 2,5-Dimethylphenyl nicotinate safely in the lab?

Answer:

Refer to GHS-compliant safety protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent ester hydrolysis .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data resolve structural ambiguities in 2,5-Dimethylphenyl nicotinate derivatives?

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is essential:

- Data Collection: Use high-resolution synchrotron sources (<1.0 Å) to resolve electron density maps for substituent orientation (e.g., methyl groups on the phenyl ring) .

- Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements and avoid overfitting .

- Case Study: For steric clashes observed in derivatives, refine torsional angles iteratively and validate with R-factor convergence (<5%) .

Advanced: How to address contradictory bioactivity data in studies of 2,5-Dimethylphenyl nicotinate analogs?

Answer:

Contradictions often arise from assay variability or impurity interference. Mitigate via:

- Dose-Response Curves: Use IC values across ≥5 concentrations to confirm potency trends (e.g., enzyme inhibition assays with triplicate replicates) .

- Purity Verification: Confirm compound integrity (>95% by HPLC) and exclude solvent artifacts (e.g., DMSO interference in cell-based assays) .

- Mechanistic Studies: Pair phenotypic assays with target engagement tests (e.g., SPR for binding affinity or Western blotting for pathway modulation) .

Basic: What spectroscopic techniques are optimal for characterizing 2,5-Dimethylphenyl nicotinate?

Answer:

- NMR: -NMR identifies ester carbonyl signals (~165–170 ppm) and methyl group environments (δ ~20–25 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of CO from the nicotinate moiety) .

- UV-Vis: Monitor π→π* transitions (λ ~260 nm) for purity assessment .

Advanced: How to design stability studies for 2,5-Dimethylphenyl nicotinate under varying pH conditions?

Answer:

- Experimental Setup: Incubate samples in buffers (pH 1–13) at 37°C for 24–72 hours.

- Degradation Analysis: Track ester hydrolysis via HPLC retention time shifts (loss of parent compound) and quantify nicotinic acid byproduct .

- Kinetic Modeling: Use first-order kinetics to calculate half-life () and identify pH-dependent degradation pathways .

Advanced: What computational methods predict the reactivity of 2,5-Dimethylphenyl nicotinate in nucleophilic environments?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., ester carbonyl) .

- MD Simulations: Simulate solvation in polar aprotic solvents (e.g., DMF) to predict steric hindrance effects from 2,5-dimethyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.